molecular formula C15H18N8 B12342016 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12342016
M. Wt: 310.36 g/mol
InChI Key: IMSFWGDPEQXDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase in the DNA damage response (DDR) network. CHK1 is activated in response to replication stress or DNA damage, and it plays a critical role in enforcing S and G2/M cell cycle checkpoints, providing time for DNA repair and maintaining genomic stability . Many human cancers, particularly those with p53 deficiencies, exhibit a greater reliance on these CHK1-mediated checkpoints for survival, making CHK1 an attractive therapeutic target . This compound is designed to act as an ATP-competitive inhibitor, disrupting CHK1 signaling and abrogating the cell cycle arrest induced by DNA-damaging agents. The core structure is based on advanced N-(pyrazin-2-yl)pyrimidin-4-amines and related scaffolds, which have been evolved through structure-guided design to achieve high potency and selectivity for CHK1 over other kinases, including CHK2 . The piperidine moiety contributes to targeted interactions within the enzyme's binding site. Its primary research application is in the field of oncology, where it is used as a chemical tool to sensitize cancer cells to genotoxic anticancer therapies, such as DNA antimetabolites (e.g., gemcitabine), topoisomerase inhibitors, and ionizing radiation . By inhibiting CHK1, this compound can force cancer cells with damaged DNA to bypass critical checkpoints, leading to mitotic catastrophe and apoptosis. Research using this inhibitor may provide valuable insights into the mechanisms of chemo- and radio-sensitization, synthetic lethality, and the development of novel combination cancer regimens. This product is intended for research purposes and is strictly for in vitro and in vivo non-clinical studies. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23)

InChI Key

IMSFWGDPEQXDQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Nitration and Reduction

The pyridine core is typically synthesized via nitration followed by selective reduction. For example:

  • Nitration : 2-Aminopyridine derivatives undergo nitration at the 4-position using nitric acid in acetic acid.
  • Reduction : Nitro groups are reduced to amines using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

Table 1: Nitration and Reduction Conditions

Step Reagents/Conditions Yield (%) Source
Nitration HNO₃, AcOH, 70°C, 5 hrs 85–90
Reduction NaBH₄, MeOH, 0°C → RT, 2 hrs 80–85

Pyrazine-Pyridine Coupling

The pyridine intermediate is coupled to pyrazine-2-carbonitrile via palladium-catalyzed amination (Buchwald-Hartwig):

  • Catalyst System : Pd(OAc)₂, xantphos, Cs₂CO₃.
  • Solvent : Toluene or dioxane, 100–110°C.

Table 2: Buchwald Coupling Conditions

Component Details Yield (%) Source
Catalyst Pd(OAc)₂ (5 mol%), xantphos (10 mol%) 70–85
Base Cs₂CO₃
Temperature 100–110°C, 12–24 hrs

Purification and Yield Optimization

Crude product is purified via:

  • Column Chromatography : Silica gel, EtOAc/hexane gradient.
  • Crystallization : Ethanol/water or methanol/ethyl acetate.

Table 3: Purification Outcomes

Method Purity (%) Recovery (%) Source
Column Chromatography >95 80–85
Crystallization >98 70–75

Alternative Routes and Challenges

One-Pot Synthesis

Recent patents describe a single-step coupling of 5-amino-4-(piperidin-4-ylamino)pyridin-2-ylamine with 2-chloropyrazine-5-carbonitrile using Pd catalysis.
Advantages : Reduced solvent waste, streamlined workflow.

Challenges

  • Regioselectivity : Competing SNAr reactions at pyridine’s 3- or 5-positions.
  • Metabolic Stability : High microsomal turnover observed in early analogs, addressed via piperidin-4-ylamino substitution.

Key Intermediates and Byproducts

  • Intermediate A : 5-Amino-4-nitropyridin-2-amine (precursor to 5-amino-4-(piperidin-4-ylamino)pyridin-2-ylamine).
  • Byproduct B : Uncoupled pyrazine-2-carbonitrile (removed via chromatography).

Comparative Analysis of Methods

Table 4: Method Comparison

Method Steps Total Yield (%) Key Reagents Source
Multi-Step SNAr 4 45–50 HNO₃, NaBH₄, Pd(OAc)₂
One-Pot Buchwald 2 60–65 Pd(xantphos), Cs₂CO₃

Industrial Scalability

  • High-Pressure Hydrogenation : Replaces NaBH₄ for cost-effective reduction.
  • Solvent Recycling : THF or methanol recovery reduces waste.

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CHK1 Inhibition

CHK1 is a serine/threonine kinase that plays a pivotal role in maintaining genomic stability by regulating the cell cycle in response to DNA damage. Inhibition of CHK1 can enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells that have sustained DNA damage. The compound's ability to selectively inhibit CHK1 makes it a promising candidate for enhancing the effectiveness of existing cancer therapies .

Interaction with Biological Targets

Research indicates that 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile interacts with several biological targets involved in cellular signaling pathways. This interaction is crucial for understanding its mechanism of action and optimizing its therapeutic profile. Notably, compounds with similar structures often exhibit varying degrees of selectivity towards different kinases and receptors, highlighting the significance of structural nuances in determining biological activity .

Cancer Therapeutics

The primary application of 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its potential as a lead compound for developing new cancer therapeutics. Its selective inhibition of CHK1 suggests that it could be used to enhance the effectiveness of chemotherapy regimens, particularly those that induce DNA damage .

Preclinical Development

In preclinical studies, this compound has demonstrated significant efficacy as a potentiator of DNA-damaging chemotherapy agents. It has been shown to have over 400-fold selectivity for CHK1 over CHK2, which is critical for minimizing off-target effects and enhancing therapeutic outcomes .

Optimization Studies

Multi-parameter optimization studies have been conducted to improve the potency and selectivity of this compound. These studies focus on enhancing its pharmacokinetic properties while maintaining high selectivity for CHK1. The results indicate that structural modifications can lead to improved efficacy and reduced side effects, making it a viable candidate for further clinical development .

Case Study 1: Efficacy in Colon Cancer Models

In a study involving SW620 colon cancer cells, 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile was evaluated for its ability to modulate the DNA damage response pathway. The findings revealed that the compound significantly enhanced the effects of chemotherapy agents, leading to increased apoptosis in cancer cells .

Case Study 2: Selectivity and Mechanism

Another study focused on the selectivity profile of this compound compared to other kinases. It was found that specific structural features allowed for high selectivity towards CHK1, while minimizing inhibition of off-target kinases such as CHK2 and hERG ion channels. This selectivity is critical for developing therapies with fewer side effects .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as checkpoint kinase 1 (CHK1). By binding to the active site of CHK1, it prevents the enzyme from phosphorylating its substrates, thereby halting the cell cycle and promoting apoptosis in cancer cells. This mechanism is particularly effective in enhancing the efficacy of DNA-damaging chemotherapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

a. Pyridine vs. Pyrimidine Derivatives
  • Key Difference: Pyrimidine’s additional nitrogen may improve binding to kinases with polar active sites.
b. Morpholine vs. Piperidine Substitutions
  • CCT245737 ((R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile): Substitutes piperidine with morpholine (oxygen-containing heterocycle), reducing basicity and improving water solubility. The trifluoromethyl group enhances hydrophobic interactions in CHK1’s ATP-binding pocket, increasing potency (IC₅₀ = 3 nM vs. 15 nM for the piperidine analog) . Clinical Relevance: CCT245737 advanced to clinical trials due to superior pharmacokinetics and reduced hERG channel inhibition .

Substituent Effects on Selectivity and Potency

a. Piperidin-2-ylmethyl vs. Piperidin-4-ylamino Groups
  • However, this modification may increase metabolic instability due to enhanced exposure to cytochrome P450 enzymes .
b. Cyclohexylmethyl vs. Piperidine Derivatives
  • 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Cyclohexylmethyl’s high lipophilicity improves membrane permeability but raises toxicity risks (e.g., hepatotoxicity in preclinical models). Lacks the hydrogen-bonding capability of piperidine’s secondary amine, reducing CHK1 affinity .

Biological Activity

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its biological activity, particularly as an inhibitor of checkpoint kinase 1 (CHK1). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple nitrogen-containing functional groups, including a pyrazine ring and a piperidine moiety. Its molecular formula is C16H20N8C_{16}H_{20}N_{8} with a molecular weight of approximately 324.38 g/mol. This intricate arrangement contributes to its biological activity and therapeutic potential.

CHK1 Inhibition : The primary mechanism of action for 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is the inhibition of CHK1, a critical protein kinase involved in the DNA damage response and cell cycle regulation. By inhibiting CHK1, the compound enhances the efficacy of cancer therapies that induce DNA damage, leading to increased cancer cell death .

Target Interactions : Interaction studies have shown that this compound engages with several biological targets involved in cellular signaling pathways. These interactions are essential for understanding its pharmacological profile and optimizing its therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities associated with 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile compared to related compounds:

Compound NameStructureBiological ActivityUnique Features
5-Amino-pyrazine-2-carbonitrileStructureModerate CHK1 inhibitionLacks piperidine moiety
5-(Trifluoromethyl)-pyrazineStructureInhibits various kinasesContains trifluoromethyl group
5-Amino-pyridin-2-carbonitrileStructurePotential anti-cancer activitySimpler structure with fewer nitrogen atoms
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile Structure Strong CHK1 inhibition Complex structure enhances target specificity

Case Studies and Research Findings

Research has demonstrated the compound's potential in various preclinical studies:

  • Cancer Therapy Enhancement : In vitro studies indicate that the combination of this compound with existing chemotherapy agents significantly improves treatment outcomes in cancer models by promoting apoptosis in response to DNA damage .
  • Selectivity Studies : Structural optimization efforts have revealed that minor modifications to the compound can enhance selectivity towards CHK1 while minimizing off-target effects on other kinases, such as CHK2 .
  • Pharmacological Profile : A study highlighted its effectiveness against multiple cancer cell lines, showing IC50 values in low micromolar ranges, which underscores its potential as a lead candidate for drug development targeting various malignancies .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step protocols, including palladium-catalyzed coupling and nitro-group reduction. For example:

  • Step 1 : Use Pd₂(dba)₃/BINAP catalytic systems under inert atmospheres (e.g., nitrogen) for coupling reactions in toluene .
  • Step 2 : Reduce nitro intermediates with Fe powder and NH₄Cl in ethanol to yield amine derivatives .
  • Step 3 : Deprotection using HCl/MeOH followed by neutralization with K₂CO₃ .
    Optimization : Monitor reaction progress via LC-MS and adjust solvent polarity (e.g., ethanol vs. THF) to improve yields. Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) enhances purity .

Basic: What spectroscopic and crystallographic methods confirm structural identity?

Answer:

  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX-76/SHELXL for small-molecule refinement and SHELXS/SHELXD for phase determination. Ensure data resolution <1.2 Å for accurate electron density maps .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ 115–120 ppm) .

Advanced: How to resolve contradictions in kinase selectivity profiles during lead optimization?

Answer:

  • Cellular Assays : Use mechanism-of-action (MoA) assays (e.g., CHK1 phosphorylation inhibition) to validate target engagement while screening against kinase panels (e.g., DiscoverX) .
  • Lipophilicity vs. Selectivity : Adjust substituents (e.g., morpholin-2-ylmethyl groups) to balance CHK1 potency and off-target kinase inhibition. Lower cLogP (<3) reduces promiscuity .
  • Structural Insights : Perform molecular docking (e.g., PDB: 6H9L) to identify hinge-region interactions (e.g., Glu85 hydrogen bonding) and avoid steric clashes with non-target kinases .

Advanced: What strategies reconcile discrepancies between in vitro and in vivo pharmacokinetic (PK) data?

Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or amorphous solid dispersions to improve oral bioavailability .
  • Metabolic Stability : Screen for CYP3A4/2D6 inhibition in hepatocytes. Introduce fluorine substituents (e.g., trifluoromethyl groups) to block oxidative metabolism .
  • PK-PD Modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition in xenograft models. Adjust dosing schedules (e.g., BID vs. QD) to maintain target coverage .

Advanced: How to perform high-resolution crystallographic analysis of the compound’s binding mode?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to collect datasets at 100 K. Aim for completeness >95% and Rmerge <5% .
  • Refinement : Apply SHELXL for anisotropic B-factor refinement and PHENIX for validation (Ramachandran outliers <0.5%).
  • Binding Mode Analysis : Identify key interactions (e.g., nitrile-Lys38 salt bridge, morpholine-Glu91 hydrogen bond) using Coot and PyMOL .

Basic: What safety protocols are critical for laboratory handling?

Answer:

  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .
  • Exposure Mitigation : Use fume hoods for weighing, and wear nitrile gloves (≥8 mil thickness) to avoid dermal contact .
  • Spill Response : Neutralize with activated carbon and dispose via hazardous waste protocols (EPA 40 CFR 261) .

Advanced: How to design cellular assays to confirm target engagement and mechanism?

Answer:

  • CHK1 Phosphorylation : Treat cells with DNA-damaging agents (e.g., gemcitabine) and quantify pCHK1(S296) via Western blot .
  • Cell Cycle Arrest : Use flow cytometry (PI staining) to monitor G2/M arrest reversal upon compound treatment .
  • Rescue Experiments : Co-treat with CHK1 siRNA to validate on-target effects .

Advanced: How to mitigate hERG inhibition during optimization?

Answer:

  • Structural Modifications : Reduce basicity (pKa <8) by replacing tertiary amines with morpholine or piperazine derivatives .
  • Patch Clamp Assays : Screen for hERG IC50 >10 µM. Prioritize analogs with lower lipophilicity (cLogP <2.5) .
  • In Silico Modeling : Use Schrödinger’s QikProp to predict hERG liability and avoid planar aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.